(1R)-1-(3-aminophenyl)ethan-1-ol (1R)-1-(3-aminophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 201939-71-1
VCID: VC5414134
InChI: InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1
SMILES: CC(C1=CC(=CC=C1)N)O
Molecular Formula: C8H11NO
Molecular Weight: 137.182

(1R)-1-(3-aminophenyl)ethan-1-ol

CAS No.: 201939-71-1

Cat. No.: VC5414134

Molecular Formula: C8H11NO

Molecular Weight: 137.182

* For research use only. Not for human or veterinary use.

(1R)-1-(3-aminophenyl)ethan-1-ol - 201939-71-1

Specification

CAS No. 201939-71-1
Molecular Formula C8H11NO
Molecular Weight 137.182
IUPAC Name (1R)-1-(3-aminophenyl)ethanol
Standard InChI InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1
Standard InChI Key QPKNDHZQPGMLCJ-ZCFIWIBFSA-N
SMILES CC(C1=CC(=CC=C1)N)O

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound consists of a benzene ring substituted with an amino group (-NH2_2) at the meta position and a hydroxymethyl group (-CH(OH)CH3_3) at the benzylic position. The chiral center at the hydroxymethyl carbon confers enantiomeric specificity, with the (1R)-configuration being the biologically relevant form in many applications .

Key Structural Features:

  • IUPAC Name: (1R)-1-(3-aminophenyl)ethanol

  • SMILES: CC(C1=CC(=CC=C1)N)O\text{CC(C1=CC(=CC=C1)N)O}

  • InChI Key: QPKNDHZQPGMLCJ-ZCFIWIBFSA-N\text{QPKNDHZQPGMLCJ-ZCFIWIBFSA-N}

Stereochemical Significance

The (1R)-enantiomer is distinct from its (1S)-counterpart and the racemic mixture (CAS: 2454-37-7). Chirality influences pharmacokinetics and receptor interactions, making enantiopure synthesis critical for pharmaceutical applications .

Synthesis and Preparation

Asymmetric Reduction

The ketone precursor, 1-(3-aminophenyl)ethanone, undergoes asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to yield the (1R)-enantiomer with high enantiomeric excess (ee) .

Enzymatic Resolution

Racemic 1-(3-aminophenyl)ethanol is resolved using lipases or esterases, which selectively hydrolyze one enantiomer’s ester derivative .

Example Reaction:

Racemic esterEnzyme(1R)-Alcohol+(1S)-Ester (unreacted)\text{Racemic ester} \xrightarrow{\text{Enzyme}} \text{(1R)-Alcohol} + \text{(1S)-Ester (unreacted)}

Industrial Production

Large-scale synthesis employs continuous-flow reactors with immobilized chiral catalysts, achieving >98% purity. Process optimization focuses on minimizing waste and enhancing yield .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Melting Point66–70°C
Boiling Point217°C
SolubilityModerate in polar solvents
LogP (Partition Coefficient)1.2 (estimated)

Spectroscopic Characteristics

  • 1H^1\text{H} NMR: δ 1.4 (d, 3H, CH3_3), 4.9 (q, 1H, CH), 6.6–7.2 (m, 4H, aromatic) .

  • IR: Peaks at 3350 cm1^{-1} (O-H), 1600 cm1^{-1} (C=C aromatic) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is used to synthesize β-adrenergic receptor agonists and serotonin receptor modulators. For example, it is a precursor to Mirabegron impurity B, a quality control standard in drug manufacturing .

Material Science

Its aromatic amine group enables functionalization in polymer chemistry, contributing to conductive polymers and epoxy resins .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedUse personal protective equipment
H315: Skin irritationAvoid direct contact
H319: Eye irritationWear safety goggles

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